Chemotactic tetrapeptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

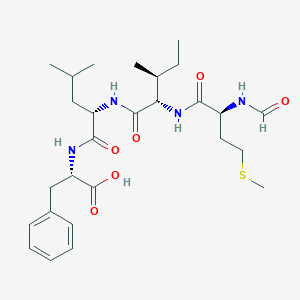

Chemotactic tetrapeptide, also known as N-formyl-Met-Leu-Phe (fMLP), is a peptide that plays a crucial role in the immune response of mammals. This small peptide is synthesized from the bacterial protein synthesis pathway and acts as a chemoattractant for neutrophils, which are white blood cells that play a vital role in the immune system. Chemotactic tetrapeptide is widely used in scientific research to study the mechanisms of inflammation, immune response, and cell migration.

Wirkmechanismus

Chemotactic tetrapeptide acts as a chemoattractant for neutrophils, which are white blood cells that play a vital role in the immune system. The peptide binds to a G protein-coupled receptor called FPR1 (formyl peptide receptor 1) on the surface of neutrophils. This binding activates a signaling pathway that leads to the activation of the actin cytoskeleton and the formation of a pseudopod. The pseudopod extends toward the source of the chemotactic signal, allowing the neutrophil to migrate towards the site of infection or inflammation.

Biochemische Und Physiologische Effekte

Chemotactic tetrapeptide has a range of biochemical and physiological effects on neutrophils. It induces the activation of the actin cytoskeleton and the formation of a pseudopod, which leads to cell migration. It also induces the production of reactive oxygen species (ROS) and the release of lysosomal enzymes, which are involved in the destruction of pathogens. Chemotactic tetrapeptide also activates the expression of adhesion molecules on the surface of neutrophils, which allows them to interact with other immune cells and migrate through the endothelial barrier.

Vorteile Und Einschränkungen Für Laborexperimente

Chemotactic tetrapeptide has several advantages for lab experiments. It is a well-characterized chemoattractant that induces a robust neutrophil response. It is also relatively stable and easy to use in vitro and in vivo experiments. However, there are some limitations to its use. Chemotactic tetrapeptide is derived from bacterial cells, which may introduce contaminants or endotoxins. It also has a short half-life in vivo, which may limit its usefulness in some experimental models.

Zukünftige Richtungen

There are several future directions for research on chemotactic tetrapeptide. One area of interest is the development of new chemoattractants that target specific immune cell populations. Another area of interest is the development of novel therapies that target the chemotactic response. Chemotactic tetrapeptide has also been studied in the context of cancer, and future research may explore its potential as a therapeutic target in cancer treatment. Finally, there is ongoing research into the mechanisms of chemotaxis and the role of chemotactic tetrapeptide in the immune response.

Synthesemethoden

Chemotactic tetrapeptide is synthesized by bacterial protein synthesis pathways. The peptide is formed by the addition of formyl-methionine to the N-terminus of the tripeptide Met-Leu-Phe. This process is catalyzed by the enzyme formyltransferase, which is found in bacterial cells. Chemotactic tetrapeptide can also be synthesized chemically using solid-phase peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Chemotactic tetrapeptide is widely used in scientific research to study the mechanisms of inflammation, immune response, and cell migration. It is used to induce neutrophil chemotaxis in vitro and in vivo. Chemotactic tetrapeptide is also used to study the interactions between neutrophils and other immune cells, such as macrophages and dendritic cells. It has been used in a variety of experimental models, including wound healing, bacterial infections, and cancer.

Eigenschaften

CAS-Nummer |

112275-27-1 |

|---|---|

Produktname |

Chemotactic tetrapeptide |

Molekularformel |

C27H42N4O6S |

Molekulargewicht |

550.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H42N4O6S/c1-6-18(4)23(31-24(33)20(28-16-32)12-13-38-5)26(35)29-21(14-17(2)3)25(34)30-22(27(36)37)15-19-10-8-7-9-11-19/h7-11,16-18,20-23H,6,12-15H2,1-5H3,(H,28,32)(H,29,35)(H,30,34)(H,31,33)(H,36,37)/t18-,20-,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

CNRIWZMRFHIPDC-SVXFZJLFSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O |

Andere CAS-Nummern |

112275-27-1 |

Sequenz |

MILF |

Synonyme |

chemotactic tetrapeptide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.